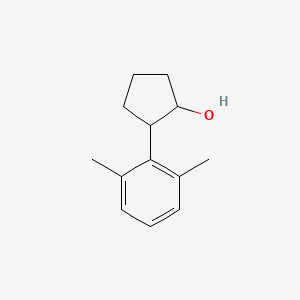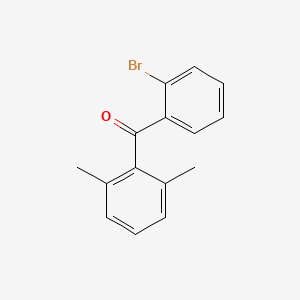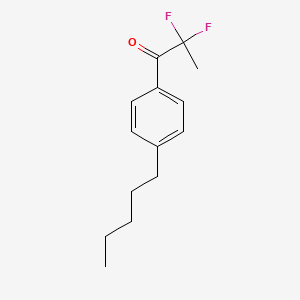
2-(2,6-Dimethylphenyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)cyclopentan-1-ol, commonly known as 2,6-dimethylcyclohexanol, is a cyclic alcohol with a wide range of applications in chemical synthesis, pharmaceutical research, and biochemistry. It is a derivative of cyclohexanol and contains a phenyl group with two methyl substituents. This molecule has been studied extensively due to its unique properties and its potential to act as a precursor to a range of organic compounds.
Aplicaciones Científicas De Investigación
2,6-Dimethylcyclohexanol is a valuable compound for scientific research due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It has also been used in the synthesis of cyclic amines and other heterocycles. Furthermore, it has been used in the synthesis of a new class of organic catalysts known as “cyclic aminopyridines”.
Mecanismo De Acción
2,6-Dimethylcyclohexanol is a cyclic alcohol and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds enable the molecule to interact with other molecules and form complexes. This allows the molecule to act as a catalyst in chemical reactions. Furthermore, the methyl groups on the phenyl ring of the molecule can interact with other molecules in a specific way, which can affect the rate and outcome of a reaction.
Biochemical and Physiological Effects
2,6-Dimethylcyclohexanol has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and may have anti-inflammatory and antifungal properties. It has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugar. Furthermore, it has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethylcyclohexanol is a versatile compound with many potential applications in the laboratory. Its ability to form hydrogen bonds and interact with other molecules makes it an ideal choice for a variety of chemical reactions. Furthermore, its low toxicity and relatively low cost make it a desirable compound for laboratory experiments. However, it is important to note that 2,6-dimethylcyclohexanol is a volatile compound and must be handled with care.
Direcciones Futuras
The potential applications of 2,6-Dimethylcyclohexanol are numerous and the field of research is rapidly expanding. As such, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, further research into the mechanism of action of the compound could lead to the development of novel catalysts with improved properties. Finally, further studies could be conducted on the use of 2,6-dimethylcyclohexanol in the synthesis of cyclic amines and other heterocycles.
Métodos De Síntesis
2,6-Dimethylcyclohexanol can be synthesized from cyclohexanol via a two-step process. First, the cyclohexanol is subjected to an acid-catalyzed methylation reaction using dimethyl sulfate as the methylating agent. This reaction produces 2-(2,6-dimethylphenyl)cyclohexanol. The second step involves the reduction of the cyclohexanol group to the corresponding cyclopentanol group using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction yields 2-(2,6-dimethylphenyl)cyclopentan-1-ol.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-10(2)13(9)11-7-4-8-12(11)14/h3,5-6,11-12,14H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBQRGXAFDJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














